molecular formula C12H16FNO2 B2631361 (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine CAS No. 1402232-71-6

(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine

Cat. No.: B2631361
CAS No.: 1402232-71-6
M. Wt: 225.263
InChI Key: RJJIBHWIUROUCJ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine is an organic compound with the molecular formula C12H16FNO2 It is characterized by the presence of a fluoro-substituted phenyl ring and a methanamine group, along with a methyloxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Ring: The starting material, a fluoro-substituted benzene derivative, undergoes a series of reactions to introduce the desired functional groups.

    Introduction of the Methyloxetane Moiety: The methyloxetane group is introduced through a nucleophilic substitution reaction, where an appropriate oxetane derivative reacts with the fluoro-substituted phenyl compound.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenols, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluoro-substituted phenyl ring and methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methoxyphenyl)methanamine: Similar structure but lacks the methyloxetane moiety.

    (4-Fluoro-3-methoxyphenyl)methanamine: Similar structure with different substitution pattern on the phenyl ring.

    (3-Fluoro-4-(methoxymethyl)phenyl)methanamine: Similar structure with a methoxymethyl group instead of the methyloxetane moiety.

Uniqueness

(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine is unique due to the presence of the methyloxetane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(6-15-7-12)8-16-11-3-2-9(5-14)4-10(11)13/h2-4H,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJIBHWIUROUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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